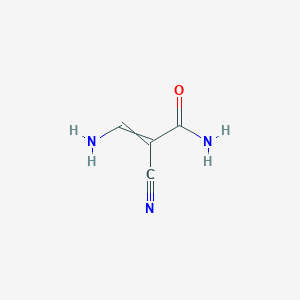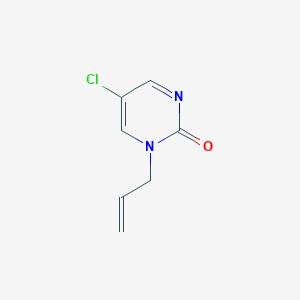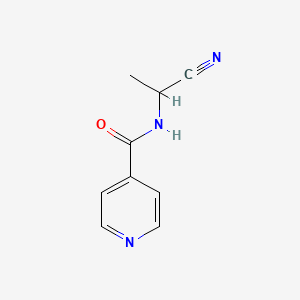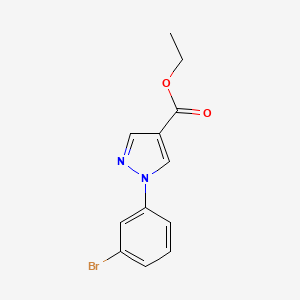
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE
Übersicht
Beschreibung
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a methoxyimino group attached to an indan ring, along with a pyridinyl group and an ethane-1,2-dione moiety. Its complex structure makes it an interesting subject for study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE typically involves multiple steps, starting with the preparation of the indan and pyridinyl precursors. The methoxyimino group is introduced through a reaction with methoxyamine, and the final compound is obtained through a series of condensation and cyclization reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Wissenschaftliche Forschungsanwendungen
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE can be compared with other similar compounds, such as:
1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl]-2-(pyridin-4-yl)ethane-1,2-dione: A closely related compound with similar structural features.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Another compound with a pyridinyl group and ethane moiety
Eigenschaften
CAS-Nummer |
405554-66-7 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3 |
InChI-Schlüssel |
GUPVAYODPWPSIM-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Fluorophenyl)methoxy]oxolane](/img/structure/B8565596.png)

![N'-({4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl}methylidene)benzohydrazide](/img/structure/B8565618.png)





